

# SGR-1505: A Technical Whitepaper on Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

SGR-1505 is a potent, orally bioavailable, allosteric inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver in various B-cell malignancies.[1][2] Preclinical and early clinical studies have demonstrated that SGR-1505 effectively engages its target and shows promising anti-tumor activity in models of B-cell lymphomas, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the target engagement and validation studies for SGR-1505, including detailed experimental methodologies and quantitative data.

### Introduction to SGR-1505 and its Target, MALT1

MALT1 is a paracaspase that, upon activation of the B-cell receptor (BCR), forms the CBM complex, leading to the activation of the NF-κB pathway.[1][2] This pathway is constitutively active in several subtypes of non-Hodgkin's lymphoma, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target. **SGR-1505** is a small molecule designed to allosterically inhibit the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cells.[1][2]



# **Signaling Pathway**

The following diagram illustrates the role of MALT1 in the NF-kB signaling pathway and the mechanism of action of **SGR-1505**.



Click to download full resolution via product page

MALT1 Signaling Pathway and SGR-1505 Inhibition.

# **Preclinical Target Engagement and Validation**

A series of in vitro and in vivo studies were conducted to confirm the engagement of **SGR-1505** with MALT1 and to validate its therapeutic potential.

## **Biochemical and Cellular Assays**

The potency of **SGR-1505** was evaluated through various biochemical and cell-based assays.



| Assay Type              | Description                                                                     | SGR-1505 IC50 |
|-------------------------|---------------------------------------------------------------------------------|---------------|
| Biochemical Assay       | Inhibition of MALT1 enzymatic activity.                                         | 1.3 nM        |
| BCL10 Cleavage Assay    | Inhibition of MALT1-mediated cleavage of its substrate BCL10 in OCI-LY10 cells. | 22 nM         |
| IL-10 Secretion Assay   | Inhibition of IL-10 secretion in OCI-LY10 cells.                                | 36 nM         |
| Antiproliferative Assay | Inhibition of proliferation in ABC-DLBCL OCI-LY10 cells.                        | 71 nM         |
| Antiproliferative Assay | Inhibition of proliferation in<br>Mantle Cell Lymphoma REC-1<br>cells.          | 57 nM         |

## **Experimental Protocols**

This assay assesses the ability of **SGR-1505** to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its direct substrate, BCL10.

- Cell Culture: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of SGR-1505 or vehicle control for a specified period.
- Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and a loading control (e.g., GAPDH or β-actin).



- Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified, and the IC50 is calculated.

This assay measures the functional consequence of MALT1 inhibition on the production of the NF-kB target gene, IL-10.

- Cell Culture and Treatment: OCI-LY10 cells are seeded in 96-well plates and treated with a dilution series of SGR-1505.
- Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- ELISA: The concentration of IL-10 in the supernatant is quantified using a commercial human IL-10 ELISA kit according to the manufacturer's instructions.
- Data Analysis: A standard curve is generated, and the IL-10 concentrations in the treated samples are determined. The IC50 value is calculated based on the dose-response curve.

This assay determines the effect of **SGR-1505** on the proliferation of B-cell lymphoma cell lines.

- Cell Staining: Cells (e.g., OCI-LY10, REC-1) are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
- Treatment: The CFSE-labeled cells are cultured in the presence of various concentrations of SGR-1505.
- Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 72-96 hours).
- Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.



 Analysis: The proliferation index is calculated based on the distribution of cells across different generations (peaks of decreasing fluorescence). The IC50 for proliferation inhibition is then determined.

### In Vivo Efficacy in Xenograft Models

**SGR-1505** demonstrated significant anti-tumor activity in mouse xenograft models of B-cell lymphoma.[3]

| Xenograft Model                        | Treatment                                    | Outcome                          |
|----------------------------------------|----------------------------------------------|----------------------------------|
| ABC-DLBCL (OCI-LY10)                   | SGR-1505 Monotherapy                         | Strong anti-tumor activity       |
| Mantle Cell Lymphoma (REC-1)           | SGR-1505 Monotherapy                         | Strong anti-tumor activity       |
| Relapsed/Refractory B-cell<br>Lymphoma | SGR-1505 in combination with a BTK inhibitor | Overcame drug-induced resistance |

- Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. SGR-1505 is administered orally at various doses and schedules.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

# **Clinical Validation and Pharmacodynamics**

A Phase 1 clinical trial (NCT05544019) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **SGR-1505** in patients with relapsed or refractory B-cell malignancies.



### **Pharmacodynamic Evidence of Target Engagement**

Preliminary data from the Phase 1 study in healthy subjects and patients provided evidence of MALT1 inhibition.

- Cytokine Release Inhibition: **SGR-1505** inhibited cytokine release in ex vivo stimulated human whole blood, providing pharmacodynamic evidence of MALT1 inhibition.
- IL-2 Inhibition: In patients, SGR-1505 demonstrated inhibition of T-cell derived IL-2 upon ex vivo stimulation, with approximately 90% inhibition achieved at doses of ≥ 150 mg once daily.
  [1]

# **Experimental Workflow: Whole Blood Cytokine Release Assay**





Click to download full resolution via product page

Workflow for Whole Blood Cytokine Release Assay.

#### Conclusion



The comprehensive preclinical and emerging clinical data strongly support the target engagement of **SGR-1505** with MALT1. The potent and selective inhibition of MALT1's proteolytic activity translates to significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma models. The pharmacodynamic evidence from the Phase 1 study further validates the mechanism of action in humans. These findings underscore the potential of **SGR-1505** as a promising novel therapeutic for patients with B-cell malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. schrodinger.com [schrodinger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific US [thermofisher.com]
- To cite this document: BenchChem. [SGR-1505: A Technical Whitepaper on Target Engagement and Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#sgr-1505-target-engagement-and-validation-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com